molecular formula C14H9ClFIN2O2S B12864985 4-Chloro-5-fluoro-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine

4-Chloro-5-fluoro-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12864985
M. Wt: 450.7 g/mol
InChI Key: AJKDNKLJYOSNEJ-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core substituted with chloro, fluoro, iodo, and tosyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common approach includes:

    Starting Material Preparation: The synthesis begins with the preparation of the pyrrolopyridine core. This can be achieved through cyclization reactions involving appropriate precursors.

    Halogenation: Introduction of chloro, fluoro, and iodo groups can be performed using halogenation reactions. For instance, chlorination and fluorination can be achieved using reagents like thionyl chloride and fluorine gas, respectively.

    Tosylation: The tosyl group is introduced via a reaction with tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, the chloro and fluoro groups can be substituted by nucleophiles like amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents or the core structure.

    Coupling Reactions: The iodo group makes the compound suitable for coupling reactions such as Suzuki or Sonogashira couplings, which are useful in forming carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • **Coupling

Properties

Molecular Formula

C14H9ClFIN2O2S

Molecular Weight

450.7 g/mol

IUPAC Name

4-chloro-5-fluoro-3-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H9ClFIN2O2S/c1-8-2-4-9(5-3-8)22(20,21)19-7-11(17)12-13(15)10(16)6-18-14(12)19/h2-7H,1H3

InChI Key

AJKDNKLJYOSNEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C(=CN=C32)F)Cl)I

Origin of Product

United States

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